molecular formula C12H11NO3 B063190 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde CAS No. 166180-44-5

3-Ethoxy-5-phenylisoxazole-4-carbaldehyde

Cat. No. B063190
M. Wt: 217.22 g/mol
InChI Key: FDUHIHMSJBNMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-phenylisoxazole-4-carbaldehyde (EPIC) is a chemical compound that belongs to the isoxazole family. EPIC has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry.

Mechanism Of Action

The mechanism of action of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is not fully understood. However, it has been suggested that 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit antimicrobial activity by disrupting bacterial cell membranes.

Biochemical And Physiological Effects

3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biochemical and physiological effects. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to inhibit the production of prostaglandins, which are lipid mediators involved in the inflammatory response. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been found to exhibit cytotoxic activity against cancer cells by inducing apoptosis. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit antibacterial activity against various strains of bacteria.

Advantages And Limitations For Lab Experiments

3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is relatively easy to synthesize and is commercially available. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is also stable under normal laboratory conditions. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations for lab experiments. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has poor solubility in water, which can limit its use in aqueous-based assays. Additionally, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has low bioavailability, which can limit its use in in vivo studies.

Future Directions

3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can be further studied for its potential applications in the development of novel anti-inflammatory, antimicrobial, and anticancer drugs. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde can also be further studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs can be explored to improve its biological activity and pharmacokinetic properties.
Conclusion
In conclusion, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several advantages for lab experiments, including its ease of synthesis and stability. However, 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has some limitations, including its poor solubility in water and low bioavailability. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has several potential future directions, including the development of novel drugs and the synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde analogs.

Synthesis Methods

The synthesis of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate, followed by the reaction of the resulting hydrazide with phenyl isocyanate. The final step involves the oxidation of the resulting isoxazole with chromium trioxide. The yield of 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde obtained through this method is approximately 60%.

Scientific Research Applications

3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. 3-Ethoxy-5-phenylisoxazole-4-carbaldehyde has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

CAS RN

166180-44-5

Product Name

3-Ethoxy-5-phenylisoxazole-4-carbaldehyde

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

3-ethoxy-5-phenyl-1,2-oxazole-4-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-2-15-12-10(8-14)11(16-13-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3

InChI Key

FDUHIHMSJBNMOY-UHFFFAOYSA-N

SMILES

CCOC1=NOC(=C1C=O)C2=CC=CC=C2

Canonical SMILES

CCOC1=NOC(=C1C=O)C2=CC=CC=C2

synonyms

4-Isoxazolecarboxaldehyde,3-ethoxy-5-phenyl-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.